molecular formula C18H15N3OS2 B292174 N-phenyl-3,5-di(2-thienyl)-4,5-dihydro-1H-pyrazole-1-carboxamide

N-phenyl-3,5-di(2-thienyl)-4,5-dihydro-1H-pyrazole-1-carboxamide

Cat. No. B292174
M. Wt: 353.5 g/mol
InChI Key: ANJWYIXDNUDJIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-phenyl-3,5-di(2-thienyl)-4,5-dihydro-1H-pyrazole-1-carboxamide, also known as PTIO, is a chemical compound that has been extensively studied in the field of biochemistry and physiology. This compound is a nitric oxide scavenger that has been used in various scientific research applications due to its ability to modulate nitric oxide levels in biological systems.

Mechanism of Action

N-phenyl-3,5-di(2-thienyl)-4,5-dihydro-1H-pyrazole-1-carboxamide acts as a nitric oxide scavenger by reacting with nitric oxide to form a stable nitroxyl radical. This reaction effectively removes nitric oxide from the biological system, thereby modulating its levels. The nitroxyl radical formed by the reaction of N-phenyl-3,5-di(2-thienyl)-4,5-dihydro-1H-pyrazole-1-carboxamide with nitric oxide can be detected using various analytical techniques such as EPR spectroscopy.
Biochemical and Physiological Effects:
The modulation of nitric oxide levels by N-phenyl-3,5-di(2-thienyl)-4,5-dihydro-1H-pyrazole-1-carboxamide has various biochemical and physiological effects. Nitric oxide is involved in the regulation of various physiological processes such as vasodilation, neurotransmission, and immune response. The modulation of nitric oxide levels by N-phenyl-3,5-di(2-thienyl)-4,5-dihydro-1H-pyrazole-1-carboxamide can affect these processes and has been shown to have effects on cardiovascular function, neuronal function, and immune response.

Advantages and Limitations for Lab Experiments

N-phenyl-3,5-di(2-thienyl)-4,5-dihydro-1H-pyrazole-1-carboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It can be used to investigate the role of nitric oxide in various biological systems and can be detected using various analytical techniques. However, N-phenyl-3,5-di(2-thienyl)-4,5-dihydro-1H-pyrazole-1-carboxamide has some limitations for lab experiments. It is a reactive compound and can react with other compounds in the biological system, leading to the formation of unwanted byproducts. It also has some limitations in terms of its selectivity for nitric oxide and can react with other reactive oxygen species.

Future Directions

There are several future directions for research on N-phenyl-3,5-di(2-thienyl)-4,5-dihydro-1H-pyrazole-1-carboxamide. One area of research is the development of more selective nitric oxide scavengers that can specifically target nitric oxide without reacting with other reactive oxygen species. Another area of research is the investigation of the role of nitric oxide in various pathological conditions such as cancer and neurodegenerative diseases. N-phenyl-3,5-di(2-thienyl)-4,5-dihydro-1H-pyrazole-1-carboxamide can be used as a tool to investigate the role of nitric oxide in these conditions and to develop new therapeutic strategies. Finally, N-phenyl-3,5-di(2-thienyl)-4,5-dihydro-1H-pyrazole-1-carboxamide can be used in the development of new diagnostic tools for the detection of nitric oxide levels in biological systems.

Synthesis Methods

The synthesis of N-phenyl-3,5-di(2-thienyl)-4,5-dihydro-1H-pyrazole-1-carboxamide involves the reaction of 3,5-di(2-thienyl)-4,5-dihydro-1H-pyrazole-1-carboxylic acid with phenylhydrazine in the presence of a dehydrating agent. The resulting compound is then treated with acetic anhydride to form the final product, N-phenyl-3,5-di(2-thienyl)-4,5-dihydro-1H-pyrazole-1-carboxamide. The purity of the compound can be confirmed using various analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.

Scientific Research Applications

N-phenyl-3,5-di(2-thienyl)-4,5-dihydro-1H-pyrazole-1-carboxamide has been used in various scientific research applications due to its ability to modulate nitric oxide levels in biological systems. Nitric oxide is a signaling molecule that plays a crucial role in various physiological and pathological processes. N-phenyl-3,5-di(2-thienyl)-4,5-dihydro-1H-pyrazole-1-carboxamide acts as a nitric oxide scavenger and can be used to investigate the role of nitric oxide in various biological systems. N-phenyl-3,5-di(2-thienyl)-4,5-dihydro-1H-pyrazole-1-carboxamide has been used in studies investigating the role of nitric oxide in cardiovascular diseases, cancer, and neurodegenerative diseases.

properties

Molecular Formula

C18H15N3OS2

Molecular Weight

353.5 g/mol

IUPAC Name

N-phenyl-3,5-dithiophen-2-yl-3,4-dihydropyrazole-2-carboxamide

InChI

InChI=1S/C18H15N3OS2/c22-18(19-13-6-2-1-3-7-13)21-15(17-9-5-11-24-17)12-14(20-21)16-8-4-10-23-16/h1-11,15H,12H2,(H,19,22)

InChI Key

ANJWYIXDNUDJIM-UHFFFAOYSA-N

SMILES

C1C(N(N=C1C2=CC=CS2)C(=O)NC3=CC=CC=C3)C4=CC=CS4

Canonical SMILES

C1C(N(N=C1C2=CC=CS2)C(=O)NC3=CC=CC=C3)C4=CC=CS4

Origin of Product

United States

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